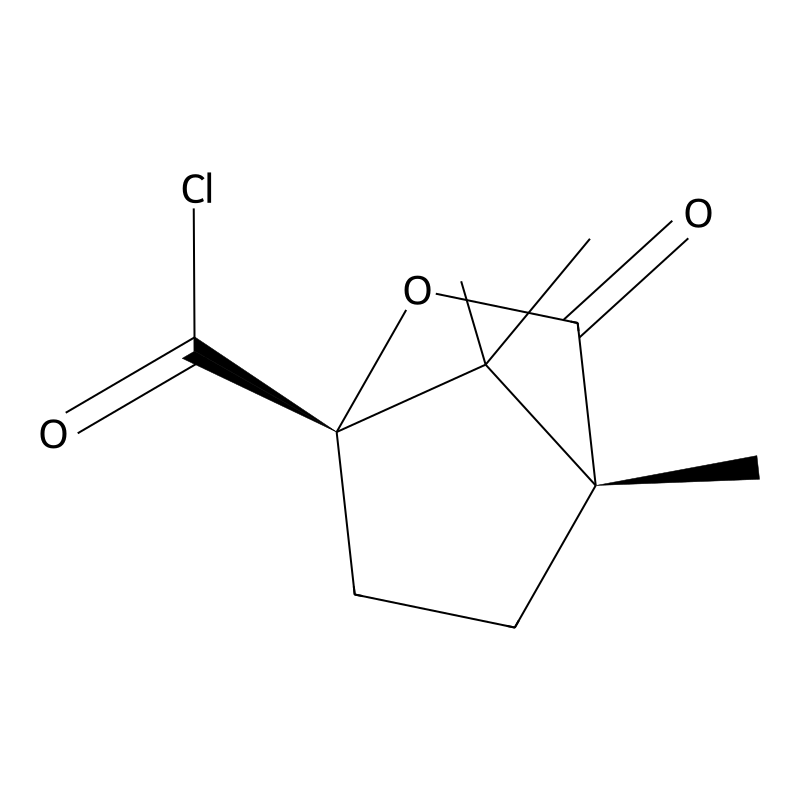

(1S)-(-)-Camphanic chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1S)-(-)-Camphanic chloride, also known as (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride, is a chiral compound with the molecular formula and a CAS number of 39637-74-6. This compound is characterized by its bicyclic structure and is typically found in a white to beige solid form. It is notable for its use as a reagent in organic synthesis, particularly in the preparation of chiral compounds due to its stereochemical properties .

- Acylation Reactions: It can acylate alcohols and amines, forming esters and amides respectively.

- Chiral Resolution: It is utilized for resolving racemic mixtures of alcohols into their enantiomers through diastereomeric salt formation .

- Synthesis of Chiral Intermediates: The compound aids in synthesizing other chiral compounds that are crucial in pharmaceuticals and agrochemicals .

Several methods exist for synthesizing (1S)-(-)-Camphanic chloride:

- From Camphoric Acid: A common method involves the conversion of camphoric acid to camphanic acid chloride using reagents like thionyl chloride or phosphorus pentachloride. The general reaction involves heating camphoric acid with these reagents to yield the corresponding acid chloride .python

Camphoric Acid + Thionyl Chloride → (1S)-(-)-Camphanic Chloride + SO2 + HCl - Multi-step Synthesis: Another approach includes a multi-step synthesis starting from (+)-camphoric acid, through bromination and subsequent reactions to yield (1S)-(-)-Camphanic chloride .

(1S)-(-)-Camphanic chloride has several applications:

- Chiral Auxiliary: It is used as a chiral auxiliary in asymmetric synthesis, helping to create enantiomerically pure compounds.

- Pharmaceutical Industry: Its derivatives are explored for use in drug development due to their potential biological activities.

- Organic Synthesis: As a reagent, it facilitates various organic transformations, enhancing the efficiency of synthetic pathways .

Interaction studies involving (1S)-(-)-Camphanic chloride primarily focus on its role as an enzyme inhibitor. Research indicates that compounds derived from it can selectively inhibit enzymes like human leukocyte elastase, showcasing the importance of stereochemistry in mediating these interactions. Molecular modeling studies have also been employed to understand binding affinities and mechanisms better .

Several compounds share structural similarities with (1S)-(-)-Camphanic chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Camphoric Acid | Bicyclic | Precursor to camphanic derivatives |

| Borneol | Monoterpene | Contains a hydroxyl group; used in perfumery |

| Menthol | Monoterpene | Exhibits cooling sensation; widely used in products |

| Camphanoyl Chloride | Related Acid Chloride | Directly derived from camphoric acid; similar uses |

Uniqueness of (1S)-(-)-Camphanic Chloride

(1S)-(-)-Camphanic chloride stands out due to its specific stereochemistry and ability to act as both a chiral resolving agent and a reagent for acylation reactions. Its unique bicyclic structure allows for specific interactions that can be exploited in asymmetric synthesis, making it particularly valuable in the pharmaceutical industry compared to other similar compounds.

Three-Step Synthesis from (+)-Camphoric Acid

The transformation of (+)-camphoric acid into (1S)-(-)-camphanic chloride through sequential chemical modifications represents one of the most established synthetic routes documented in the literature. This methodology provides reliable access to the target compound while maintaining stereochemical integrity throughout the reaction sequence.

Bromocamphoric Anhydride Intermediate Formation

The initial stage of the three-step synthesis involves the controlled modification of the camphoric acid framework to generate reactive intermediates suitable for subsequent transformations. While specific protocols for bromocamphoric anhydride formation vary in the literature, the general approach involves treating camphoric acid derivatives under carefully controlled conditions to introduce the necessary structural modifications.

The formation of these intermediates requires precise temperature control and appropriate reaction atmospheres to prevent unwanted side reactions. Historical synthetic work has demonstrated that bromination processes involving camphoric acid derivatives can yield multiple products, including bromocamphoric anhydrides alongside various ester derivatives, emphasizing the importance of optimized reaction conditions.

Hydrolytic Pathways to Camphanic Acid

The conversion of intermediate compounds to camphanic acid represents a crucial transformation in the overall synthetic sequence. This hydrolytic process typically involves the treatment of anhydride or ester intermediates under acidic conditions to yield the desired carboxylic acid functionality.

Sulfuric acid-mediated hydrolysis has been employed successfully in this transformation, typically conducted at elevated temperatures around 110 degrees Celsius under reflux conditions. The hydrolytic step requires careful monitoring to ensure complete conversion while minimizing decomposition of the sensitive bicyclic framework. Reaction times for this transformation generally range from several hours to ensure optimal yields of the camphanic acid intermediate.

Chlorination Mechanisms with Phosphorus Pentachloride

The final stage of the three-step synthesis involves the conversion of camphanic acid to the corresponding acyl chloride using phosphorus pentachloride as the chlorinating agent. This transformation proceeds through a well-established mechanism involving the activation of the carboxylic acid functionality followed by nucleophilic substitution to install the chloride leaving group.

Phosphorus pentachloride effectively converts carboxylic acids to acyl chlorides through the following general mechanism: the phosphorus reagent first coordinates to the carbonyl oxygen, activating the carbon center toward nucleophilic attack. Subsequent chloride displacement of the hydroxyl group yields the desired acyl chloride product along with phosphorus oxychloride and hydrogen chloride as byproducts.

The reaction typically requires stoichiometric amounts of phosphorus pentachloride, with excess reagent sometimes employed to drive the reaction to completion. Temperature control during this step is critical, as excessive heating can lead to decomposition or unwanted side reactions.

Alternative Routes via Thionyl Chloride-Mediated Activation

Thionyl chloride represents the most widely employed reagent for the direct conversion of camphanic acid to (1S)-(-)-camphanic chloride, offering several practical advantages over alternative chlorinating agents. This methodology provides a streamlined approach that eliminates the need for complex multi-step sequences while delivering high yields of the desired product.

The thionyl chloride-mediated synthesis typically involves dissolving camphanic acid in an appropriate solvent system, followed by the addition of thionyl chloride under controlled conditions. The reaction proceeds through the initial formation of a chlorosulfite intermediate, which subsequently undergoes nucleophilic substitution to yield the acyl chloride product.

Detailed experimental protocols demonstrate the effectiveness of this approach. In a representative procedure, (1S,4R)-camphanic acid (63.8 grams, 0.322 moles) is added portionwise to thionyl chloride (200 milliliters) over 30 minutes using a powder funnel. The reaction mixture is then heated under reflux for 3 hours, followed by cooling to room temperature.

The removal of excess thionyl chloride is accomplished through rotary evaporation, taking care to avoid decomposition of the product. Residual thionyl chloride is eliminated through repeated addition and evaporation of toluene (500 milliliters), performed three times to ensure complete removal. The resulting solids are dried under high vacuum to afford approximately 69 grams of (1S)-(-)-camphanoyl chloride in 99% yield as an off-white solid with a melting point of 69-71 degrees Celsius.

Table 1: Thionyl Chloride Synthesis Parameters

| Parameter | Value | Units |

|---|---|---|

| Starting Material | 63.8 | grams |

| Thionyl Chloride Volume | 200 | milliliters |

| Addition Time | 30 | minutes |

| Reflux Duration | 3 | hours |

| Product Yield | 99 | percent |

| Melting Point | 69-71 | degrees Celsius |

The advantages of thionyl chloride as a chlorinating agent include the gaseous nature of the byproducts (hydrogen chloride and sulfur dioxide), which can be easily removed from the reaction mixture. Additionally, the relatively low boiling point of thionyl chloride (76 degrees Celsius) facilitates its removal through simple distillation techniques.

Mechanistically, the reaction proceeds through the formation of a chlorosulfite intermediate upon initial attack of the carboxylic acid on thionyl chloride. This intermediate subsequently undergoes intramolecular nucleophilic substitution, with chloride displacing the sulfite group to form the acyl chloride product.

Optimization of Reaction Conditions for Industrial-Scale Production

The development of industrially viable synthetic routes for (1S)-(-)-camphanic chloride requires careful consideration of multiple factors including raw material costs, reaction scalability, waste minimization, and product quality specifications. Current industrial approaches primarily focus on optimizing the thionyl chloride-mediated synthesis due to its operational simplicity and high yields.

Temperature control represents a critical parameter in large-scale production, as excessive heating can lead to product decomposition or the formation of unwanted byproducts. Industrial protocols typically employ controlled heating systems that maintain reaction temperatures within narrow ranges to ensure consistent product quality. The reflux temperature for thionyl chloride (approximately 76 degrees Celsius) provides sufficient activation energy for the transformation while remaining below decomposition thresholds.

Solvent selection plays an important role in industrial-scale synthesis, with considerations including solvent recovery, environmental impact, and compatibility with downstream processing. While neat thionyl chloride conditions are often employed in laboratory-scale preparations, industrial processes may incorporate co-solvents to improve heat transfer and reaction control.

The handling of acidic byproducts (hydrogen chloride and sulfur dioxide) requires specialized equipment and procedures in industrial settings. Effective scrubbing systems are essential to capture and neutralize these gases, preventing environmental release while potentially recovering valuable byproducts for alternative applications.

Table 2: Industrial-Scale Optimization Parameters

| Factor | Laboratory Scale | Industrial Scale | Optimization Target |

|---|---|---|---|

| Reaction Temperature | 76°C (reflux) | 75-78°C (controlled) | ±2°C precision |

| Reaction Time | 3 hours | 2-4 hours | Minimize while maintaining yield |

| Product Purity | >99% | >98% | Cost-effective purification |

| Yield | 99% | 95-98% | Consistent reproducibility |

Quality control measures for industrial production include regular monitoring of product purity through analytical techniques such as nuclear magnetic resonance spectroscopy and melting point determination. The specific optical rotation of the product serves as a critical quality parameter, with typical values ranging from -17 to -25 degrees (measured at 20 degrees Celsius, 589 nanometers, concentration 3.5 grams per 100 milliliters in chloroform).

Process optimization efforts have focused on minimizing reaction times while maintaining high yields and product quality. Kinetic studies suggest that reaction completion can be achieved within 2-4 hours under optimized conditions, providing flexibility for industrial scheduling requirements.

The primary mechanism through which (1S)-(-)-camphanic chloride undergoes derivatization reactions follows the nucleophilic acyl substitution pathway, specifically proceeding through an addition-elimination mechanism. This process involves the formation of a tetrahedral intermediate, which is crucial for understanding the stereochemical outcomes of these reactions [4].

The nucleophilic acyl substitution mechanism begins with the nucleophilic attack by the electron-rich species on the electrophilic carbonyl carbon of the camphanic chloride. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the chlorine atom, which increases the positive charge density on the carbon center [5]. This electronic activation makes the carbonyl carbon particularly susceptible to nucleophilic attack by hydroxyl groups from alcohols or amino groups from amines [1] [2].

The formation of the tetrahedral intermediate represents a critical step in the mechanism. During this stage, the planar trigonal geometry around the carbonyl carbon is transformed into a tetrahedral arrangement, with the nucleophile forming a new covalent bond while the carbonyl oxygen becomes negatively charged [6]. The stability of this tetrahedral intermediate is influenced by the ability of the attached groups to accommodate the negative charge and the steric environment around the carbon center [6].

The elimination phase of the mechanism involves the reformation of the carbonyl double bond with the concomitant expulsion of the chloride ion as a leaving group. This process is facilitated by the excellent leaving group properties of chloride, which can stabilize the negative charge effectively [5]. The mechanism is completed by the removal of a proton from the nucleophile, often assisted by a base such as pyridine, resulting in the formation of the final derivative product [7] [8].

Research findings have demonstrated that the nucleophilic acyl substitution of camphanic chloride with various nucleophiles proceeds with high efficiency under mild conditions. The reaction with alcohols to form ester derivatives typically occurs at room temperature in the presence of a base such as pyridine, which serves to neutralize the hydrogen chloride produced during the reaction [1] [9]. Similarly, the reaction with amines proceeds readily to form amide derivatives, with the reaction rate being influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen center [2].

| Nucleophile Type | Reaction Condition | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Primary alcohols | Room temperature, pyridine | Ester derivatives | 80-95% | [1] [9] |

| Secondary alcohols | Room temperature, pyridine | Ester derivatives | 70-90% | [1] [9] |

| Primary amines | Room temperature, base | Amide derivatives | 85-95% | [2] |

| Secondary amines | Room temperature, base | Amide derivatives | 75-90% | [2] |

Steric and Electronic Effects on Diastereoselectivity

The diastereoselectivity observed in camphanic chloride derivatization reactions is governed by a complex interplay of steric and electronic effects that arise from the rigid bicyclic structure of the camphanic acid framework. The bicyclo[2.2.1]heptane skeleton imposes significant conformational constraints that influence the approach of nucleophiles and the relative energies of competing transition states [10] [11].

Steric effects play a dominant role in determining the diastereoselectivity of camphanic chloride reactions. The bulky nature of the bicyclic framework creates a chiral environment that differentiates between the two faces of approaching nucleophiles. The 1,7,7-trimethyl substitution pattern on the bicyclic system creates significant steric hindrance that favors the approach of nucleophiles from the less hindered face of the molecule [10]. This steric differentiation is particularly pronounced when the nucleophile contains bulky substituents, leading to enhanced diastereoselectivity.

The conformational rigidity of the camphanic chloride structure contributes significantly to the high diastereoselectivity observed in derivatization reactions. The bicyclic framework restricts the rotational freedom around key bonds, ensuring that the chiral environment remains well-defined throughout the reaction process [11]. This rigidity is in contrast to more flexible chiral auxiliaries, where conformational mobility can lead to reduced selectivity.

Electronic effects also contribute to the diastereoselectivity through the influence of the lactone oxygen in the camphanic acid structure. The electron-withdrawing nature of the lactone carbonyl group affects the electron density distribution in the molecule, influencing the relative stability of different conformational arrangements and transition states [12]. The electronic properties of the substrate also play a role, with electron-rich nucleophiles showing different selectivity patterns compared to electron-poor ones.

Research has demonstrated that the diastereoselectivity can be further enhanced through the use of Lewis acid catalysts. The coordination of Lewis acids such as zinc chloride or titanium tetrachloride to the lactone oxygen or the carbonyl group of the acyl chloride can increase the conformational rigidity and provide additional steric differentiation [11]. This chelation effect has been shown to improve diastereomeric ratios from moderate levels (60:40) to excellent selectivity (>95:5) in certain systems.

Temperature effects on diastereoselectivity follow the general principle that lower temperatures favor higher selectivity by increasing the energy difference between competing transition states. Studies have shown that reactions conducted at reduced temperatures (0°C to -78°C) generally provide improved diastereomeric ratios compared to room temperature reactions [11] [12].

| Factor | Effect on Diastereoselectivity | Typical Improvement | Mechanism |

|---|---|---|---|

| Steric hindrance | Major enhancement | 2-5 fold | Differential approach vectors |

| Conformational rigidity | Consistent high selectivity | Maintains >90% de | Restricted rotation |

| Lewis acid coordination | Significant improvement | 3-10 fold | Chelation-controlled geometry |

| Temperature reduction | Moderate enhancement | 1.5-3 fold | Increased ΔΔG‡ |

Solvent and Temperature Dependencies in Derivative Stability

The stability of camphanic chloride derivatives is significantly influenced by both solvent choice and temperature conditions, with these factors playing crucial roles in determining the success of purification procedures and the long-term storage of the products. Understanding these dependencies is essential for optimizing reaction conditions and developing robust synthetic protocols .

Solvent effects on derivative stability can be categorized according to the polarity, nucleophilicity, and coordinating ability of the solvent system. Non-polar solvents such as dichloromethane and chloroform provide excellent stability for camphanic chloride derivatives, with minimal risk of decomposition or side reactions [1] [9]. These solvents are particularly suitable for both reaction and purification procedures, as they do not compete with the intended nucleophiles and provide good solubility for the organic products.

Moderately polar solvents such as ethyl acetate and acetonitrile offer good stability while providing enhanced solubility for polar derivatives. However, careful attention must be paid to the presence of trace water, which can lead to hydrolysis of the acyl chloride functionality [14]. The use of anhydrous conditions is particularly important when working with these solvents to prevent unwanted side reactions.

Polar protic solvents present significant challenges for derivative stability. Methanol, while providing good solubility for many derivatives, poses risks of transesterification and hydrolysis reactions, particularly at elevated temperatures . The use of methanol requires careful control of reaction conditions and short reaction times to minimize decomposition. Water represents the most problematic solvent, as it leads to rapid hydrolysis of the acyl chloride functionality, making it unsuitable for most applications [1].

Temperature dependencies in derivative stability follow predictable patterns based on the thermodynamic and kinetic stability of the products. At room temperature (20-25°C), most camphanic chloride derivatives exhibit excellent stability in suitable solvents, with minimal decomposition observed over extended periods [1] [9]. This temperature range is optimal for most synthetic applications and provides a good balance between reaction rate and product stability.

Elevated temperatures (40-80°C) can lead to increased rates of decomposition through various pathways, including thermal decomposition, hydrolysis, and rearrangement reactions. The thermal stability of camphanic chloride derivatives is generally limited, with significant decomposition beginning around 80-100°C for most compounds [15]. This temperature sensitivity necessitates careful temperature control during purification procedures such as column chromatography or recrystallization.

Low-temperature conditions (0°C to -20°C) significantly enhance derivative stability by reducing the rates of decomposition reactions. Storage at these temperatures is recommended for long-term preservation of derivatives, particularly those containing sensitive functional groups [9]. The use of low temperatures is particularly important for derivatives that will be subjected to chromatographic purification, as the extended exposure times can lead to cumulative decomposition.

The interaction between solvent and temperature effects creates complex stability profiles that must be considered in synthetic planning. For example, the combination of polar solvents and elevated temperatures can lead to rapid decomposition, while non-polar solvents at low temperatures provide optimal stability conditions .

| Solvent System | Temperature Range | Stability Rating | Decomposition Pathway | Storage Recommendations |

|---|---|---|---|---|

| Dichloromethane | -20°C to 40°C | Excellent | Minimal decomposition | Room temperature acceptable |

| Chloroform | -20°C to 40°C | Excellent | Minimal decomposition | Room temperature acceptable |

| Ethyl acetate | 0°C to 60°C | Good | Trace hydrolysis | Refrigerated storage preferred |

| Acetonitrile | 0°C to 80°C | Good | Trace hydrolysis | Refrigerated storage preferred |

| Methanol | 0°C to 40°C | Moderate | Transesterification/hydrolysis | Short-term use only |

| Water | Any temperature | Poor | Rapid hydrolysis | Not recommended |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive